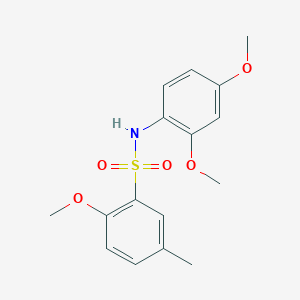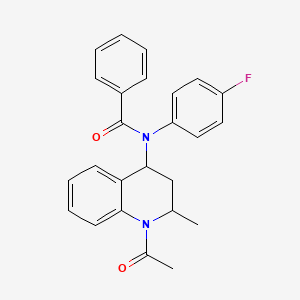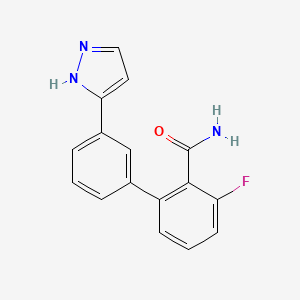
ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The compound may also exert its antifungal and antibacterial activity through the disruption of fungal and bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate in lab experiments include its significant anticancer, antifungal, and antibacterial activity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the potential applications of the compound in other fields, such as agriculture and veterinary medicine.
4. Development of derivatives of the compound with improved efficacy and reduced toxicity.
5. Investigation of the potential use of the compound in combination with other anticancer, antifungal, and antibacterial agents.
Méthodes De Synthèse
The synthesis of ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with bromine in the presence of acetic acid to yield 5-bromo-2,4-dimethoxybenzaldehyde. The second step involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperazine in the presence of acetic anhydride to yield 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylic acid. The final step involves the esterification of 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylic acid with ethanol in the presence of concentrated sulfuric acid to yield ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinecarboxylate has potential applications in various fields of scientific research. The compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit significant antifungal activity against several fungal strains. Additionally, the compound has been shown to exhibit significant antibacterial activity against several bacterial strains.
Propriétés
IUPAC Name |
ethyl 4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-23-16(20)19-7-5-18(6-8-19)11-12-9-13(17)15(22-3)10-14(12)21-2/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJIWGFONEIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)


![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)